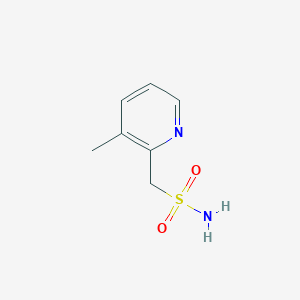

(3-Methylpyridin-2-yl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

(3-methylpyridin-2-yl)methanesulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-6-3-2-4-9-7(6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |

InChI Key |

FYOXNISDMAORHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylpyridin 2 Yl Methanesulfonamide

Direct Synthetic Routes to the Core Structure

Direct synthetic strategies focus on introducing the methanesulfonamide (B31651) group onto a 3-methylpyridine (B133936) scaffold. These methods are often favored for their step-economy and the ready availability of the starting pyridine (B92270) derivatives.

Sulfonamide Formation Strategies on Pyridine Substrates

A common and well-established method for the formation of sulfonamides is the reaction of a sulfonyl chloride with an amine. In the context of synthesizing (3-Methylpyridin-2-yl)methanesulfonamide, this can be envisioned in two primary ways:

Route A: Reaction of (3-Methylpyridin-2-yl)methanamine with Methanesulfonyl Chloride: This approach involves the initial synthesis of (3-methylpyridin-2-yl)methanamine. This intermediate can be prepared from 2-cyano-3-methylpyridine (B185307) via reduction, or from 2-(chloromethyl)-3-methylpyridine (B1590430) through a suitable amination procedure. The subsequent reaction of the aminomethylpyridine derivative with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, would yield the target sulfonamide. This method is advantageous as the sulfonylation of primary amines is typically a high-yielding and reliable transformation.

Route B: Reaction of 2-Amino-3-methylpyridine (B33374) with a Methane-based Sulfonylating Agent: While this would lead to a different isomer, N-(3-methylpyridin-2-yl)methanesulfonamide, it illustrates a general strategy for forming a sulfonamide bond directly with the pyridine ring. The reaction of 2-amino-3-methylpyridine with methanesulfonyl chloride is a standard procedure for the synthesis of N-heteroaryl sulfonamides. researchgate.net

Introduction of the Methanesulfonamide Moiety

This subsection explores methods where the complete methanesulfonamide group or a precursor is introduced onto the 3-methylpyridine ring.

One potential route involves the conversion of a suitable starting material, such as 2-chloro-3-methylpyridine, to a sulfonyl chloride derivative. For instance, reaction with a thiol followed by oxidation could provide the corresponding sulfonyl chloride, which can then be reacted with ammonia (B1221849) or an ammonia equivalent to furnish the primary sulfonamide.

Alternatively, the introduction of a sulfenamide (B3320178) or sulfinamide group, which can be subsequently oxidized to the sulfonamide, represents another viable strategy.

Convergent and Divergent Synthetic Approaches

Convergent Synthesis: A convergent approach would involve the synthesis of two key fragments that are then coupled in a late-stage step. For the target molecule, this could involve the preparation of a (3-methylpyridin-2-yl)methyl halide and its reaction with a pre-formed methanesulfonamide anion. This strategy can be efficient as it allows for the independent synthesis and purification of the two main components of the molecule.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of related sulfonamides. For example, (3-methylpyridin-2-yl)methanesulfonyl chloride could serve as a key intermediate. Reaction of this sulfonyl chloride with a library of different amines would allow for the synthesis of a range of N-substituted (3-methylpyridin-2-yl)methanesulfonamides, with the parent compound being formed by reaction with ammonia.

Regioselective Functionalization Strategies

Achieving the desired 2,3-substitution pattern on the pyridine ring is a critical aspect of the synthesis. Several regioselective functionalization strategies can be employed:

Directed Ortho-Metalation (DoM): Starting with 3-methylpyridine, a directing group could be installed at a suitable position to direct metalation to the C2 position. Subsequent quenching with a sulfur electrophile could then install the necessary functionality for conversion to the methanesulfonamide.

C-H Activation/Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer a direct way to functionalize the pyridine ring. A rhodium-catalyzed C-H amination, for instance, could potentially be used to introduce an amino group at the C2 position of 3-methylpyridine, which could then be further elaborated. nih.govresearchgate.netacs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): Starting from a 2-halo-3-methylpyridine, such as 2-chloro-3-methylpyridine, nucleophilic aromatic substitution with a suitable sulfur nucleophile or an aminomethyl synthon can be a powerful tool for introducing the required functionality at the C2 position. The reactivity of halopyridines towards SNAr is well-documented. chemrxiv.orgnih.govlibretexts.org

Catalytic Methods in Sulfonamide Synthesis

The use of transition metal catalysis has become indispensable in modern organic synthesis, and the preparation of sulfonamides is no exception.

Transition Metal-Mediated Transformations

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for the formation of carbon-nitrogen and carbon-sulfur bonds. A plausible route to this compound could involve the palladium-catalyzed amination of a (3-methylpyridin-2-yl)methyl halide with methanesulfonamide. The Buchwald-Hartwig amination is a powerful method for such transformations, and has been successfully applied to the amination of halopyridines. mit.edunih.gov

The table below summarizes various palladium-catalyzed amination reactions of halo-heterocycles, which serve as precedents for the potential synthesis of the target molecule.

| Catalyst/Ligand System | Substrate | Amine | Product Yield (%) | Reference |

|---|---|---|---|---|

| Pd2(dba)3 / Xantphos | 2-Bromopyridine | Morpholine | 95 | mit.edu |

| Pd(OAc)2 / BINAP | 3-Bromopyridine | Aniline | 88 | rsc.org |

| Pd2(dba)3 / DavePhos | 2-Chloropyridine | Benzylamine | 92 | mit.edu |

Rhodium-Catalyzed C-H Functionalization: As mentioned earlier, rhodium catalysts can mediate the direct functionalization of C-H bonds. A rhodium-catalyzed C-H amination or sulfonamidation could potentially be applied to 3-methylpyridine to directly install the methanesulfonamide group at the C2 position, offering a highly efficient and atom-economical route. nih.govresearchgate.netacs.orgnih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that can provide high levels of stereoselectivity and efficiency under mild conditions. For the synthesis of a molecule like this compound, which lacks a chiral center, the focus of organocatalysis shifts towards facilitating key bond formations without the need for metallic reagents.

A potential organocatalytic strategy could involve the reaction of a nucleophilic precursor, such as 2-amino-3-methylpyridine, with an electrophilic methanesulfonyl source. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, could be employed to activate both reaction partners simultaneously. researchgate.net These catalysts typically possess a basic site (like a quinuclidine (B89598) nitrogen) to deprotonate the amine nucleophile, increasing its reactivity, and a hydrogen-bond-donating group (such as a sulfonamide, urea, or squaramide) to activate the electrophile. researchgate.net This dual activation mechanism lowers the energy barrier for the reaction, allowing it to proceed under milder conditions.

Furthermore, the principles of organocatalysis have been successfully applied to the synthesis of complex heterocyclic structures like piperidines and tetrahydropyrans, demonstrating the power of this approach in constructing ring systems with high stereocontrol. nih.gov While the target molecule is achiral, these precedents underscore the capability of organocatalysts to manage complex transformations applicable to substituted pyridines. The development of organic superbases has also enabled metal-free methods for constructing specific chemical bonds, such as the perfluorophenyl–sulfur bond, which could be conceptually adapted for sulfonamide synthesis. rsc.org

Green Chemistry Principles in Synthesis

The synthesis of sulfonamides, a critical class of compounds in pharmaceuticals, is increasingly being viewed through the lens of green chemistry. This paradigm shift prioritizes the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes. sci-hub.seresearchgate.net Traditional methods for sulfonamide synthesis often rely on stoichiometric amounts of base and volatile organic solvents (VOCs), which contribute to environmental concerns. researchgate.net Green approaches seek to mitigate these issues through innovative methodologies.

Key strategies in the green synthesis of sulfonamides include the use of water as a solvent, employing biodegradable solvents like polyethylene (B3416737) glycol (PEG), or eliminating solvents entirely. sci-hub.sersc.org These methods not only reduce the environmental footprint but can also simplify product isolation, often requiring only filtration after acidification. rsc.org Metal-free synthesis is another cornerstone of green chemistry, avoiding contamination of the final product with residual metals and the associated environmental and health risks. rsc.org

Solvent-Free and Reduced-Solvent Methodologies

Eliminating organic solvents is a primary goal in green chemistry, as they constitute the bulk of waste in many chemical processes. Solvent-free, or neat, reaction conditions offer a direct path to achieving this goal. Research has demonstrated that the synthesis of N-alkyl and N-arylsulfonamides can be effectively carried out at room temperature by reacting amines with arylsulfonyl chlorides without any solvent. sci-hub.se

A notable example of a green, solvent-free approach is the direct condensation of various sulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature. researchgate.net This method avoids the use of metal catalysts and hazardous solvents for both the reaction and product isolation. The reaction is often rapid and high-yielding, with one study reporting a 98% yield for a model reaction that was complete almost instantaneously without the need for column chromatography for purification. researchgate.net The versatility of this approach is highlighted by its tolerance for a wide range of functional groups on the sulfonamide starting material.

The following table summarizes the results for the solvent-free synthesis of various N-sulfonylformamidines, illustrating the efficiency and broad applicability of this green methodology.

| Entry | Sulfonamide Starting Material | Yield (%) | Reaction Time |

|---|---|---|---|

| 1 | Methanesulfonamide | 98 | Instantaneous |

| 2 | Benzenesulfonamide | 98 | Instantaneous |

| 3 | p-Toluenesulfonamide | 98 | Instantaneous |

| 4 | 4-Carboxybenzenesulfonamide | 96 | Instantaneous |

| 5 | 4-Fluorobenzenesulfonamide | 97 | Instantaneous |

| 6 | 4-Nitrobenzenesulfonamide | 98 | Instantaneous |

Data sourced from studies on the solvent-free condensation of sulfonamides with DMF-DMA. researchgate.net

In cases where a solvent is necessary, water is an ideal green alternative. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the reaction medium, often with simple pH control using an inorganic base like sodium carbonate. sci-hub.sersc.org This approach eliminates the need for organic bases and solvents, and product isolation is often simplified to filtration. rsc.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a significant technological advancement over traditional batch processing, offering enhanced safety, efficiency, and scalability. rsc.org These systems are particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which are common in the synthesis of sulfonyl chlorides, key precursors to sulfonamides. rsc.org By confining reactions to small-volume coils or microreactors, flow systems provide superior heat and mass transfer, preventing thermal runaway and allowing for precise control over reaction parameters. rsc.org

A hypothetical continuous flow synthesis of this compound could involve two main stages. In the first stage, a thiol or disulfide precursor could be oxidatively chlorinated using a reagent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in a flow reactor to generate methanesulfonyl chloride in situ. rsc.org The resulting stream containing the highly reactive sulfonyl chloride would then be immediately merged with a second stream containing 2-amino-3-methylpyridine and a base in a T-mixer. The reaction to form the final sulfonamide would proceed in a second reactor coil, with the residence time precisely controlled to ensure complete conversion.

This integrated, multi-step approach avoids the isolation of potentially unstable intermediates and significantly reduces operator exposure to hazardous materials. google.com The high space-time yields achievable in flow reactors mean that large quantities of material can be produced from a small-footprint apparatus. rsc.org

The table below compares key parameters for a representative synthesis of sulfonylurea compounds, which share synthetic steps with sulfonamides, under both batch and continuous flow conditions, illustrating the advantages of the latter.

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Several hours to days | < 4 minutes (total residence time) |

| Safety | Risk of thermal runaway, handling of hazardous intermediates | Inherently safer due to small reactor volume and superior heat control |

| Yield | Variable, often lower due to side reactions | Consistently high (e.g., 87-94%) |

| Throughput / Space-Time Yield | Low | High (e.g., 26-188 g/h) |

| Process Control | Limited control over exotherms and mixing | Precise control over temperature, pressure, and stoichiometry |

Comparative data based on findings from the flow synthesis of sulfonylurea compounds. google.com

Chemical Reactivity and Transformation Chemistry of 3 Methylpyridin 2 Yl Methanesulfonamide

Reactions Involving the Sulfonamide Nitrogen

The sulfonamide nitrogen in (3-Methylpyridin-2-yl)methanesulfonamide is a key site for synthetic modifications, including alkylation, acylation, and transformations of the amide bond itself.

N-Alkylation and N-Acylation Reactions

The sulfonamide nitrogen, while generally less nucleophilic than a free amine, can undergo N-alkylation and N-acylation under appropriate conditions. These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the compound's physicochemical properties.

N-Alkylation typically proceeds via nucleophilic substitution with alkyl halides or through reactions with alcohols. The reaction with alkyl halides is often carried out in the presence of a base to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity. dnu.dp.uaorganic-chemistry.org Lewis acid catalysis has also been shown to promote the N-alkylation of sulfonamides. dnu.dp.ua Alternatively, manganese-catalyzed reactions using alcohols as alkylating agents offer a greener approach. acs.org

N-Acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. This transformation is commonly achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net Another effective method involves the use of N-acylbenzotriazoles, which are particularly useful when the corresponding acyl chlorides are unstable or difficult to prepare. researchgate.netsemanticscholar.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkylsulfonamide |

| N-Alkylation | Alcohol, Mn(I) PNP pincer precatalyst | N-Alkylsulfonamide |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acylsulfonamide |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acylsulfonamide |

Amide Bond Transformations

The sulfonamide bond (S-N) in this compound can undergo cleavage under specific conditions. This transformation is significant for the degradation or further derivatization of the molecule. The cleavage can occur at the S-N bond or, in some cases, the C-N bond of the pyridine ring.

Under acidic conditions, protonation of the sulfonamide group can facilitate the cleavage of the S-N bond. researchgate.net Ceria-catalyzed hydrolysis has also been reported to cleave the S-N bond in sulfonamides. nih.gov Additionally, electrochemical methods can be employed for the selective cleavage of sulfonamide bonds. acs.orgnih.gov Chemoselective cleavage of N-acylsulfonamides and N-alkylsulfonamides can be achieved using aluminum halides, where the choice of the aluminum halide can direct the cleavage to either the N-acyl or N-alkyl group. acs.org

Table 2: Conditions for Amide Bond Cleavage in Sulfonamides

| Cleavage Type | Reagents and Conditions |

|---|---|

| S-N Bond Cleavage | Acidic conditions, Protonation |

| S-N Bond Cleavage | Ceria-catalyzed hydrolysis |

| S-N Bond Cleavage | Electrochemical reduction |

| N-Acyl/N-Alkyl Cleavage | Aluminum halides (e.g., AlCl₃, AlI₃) |

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution, as well as its participation in metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqquimicaorganica.org When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.comresearchgate.net

In this compound, the presence of the methyl group at the 3-position is expected to have an activating, ortho- and para-directing effect. Conversely, the methanesulfonamido group at the 2-position is deactivating and meta-directing. The interplay of these two substituents will dictate the regioselectivity of electrophilic substitution. Due to the strong deactivating effect of the sulfonamido group and the general reluctance of pyridine to undergo electrophilic substitution, harsh reaction conditions would likely be required. youtube.com

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2- or 4-position. youtube.comyoutube.com In the case of this compound, if the methanesulfonamido group were to be converted into a better leaving group (e.g., by transformation into a sulfonate), the pyridine ring would be activated towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. youtube.com The presence of the electron-withdrawing nitrogen atom in the ring helps to stabilize the negatively charged intermediate. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for derivatives)

The pyridine ring of this compound can be functionalized through various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds. nih.gov For this to occur, the this compound would typically need to be derivatized to introduce a suitable leaving group, such as a halide or a sulfonate, at a specific position on the pyridine ring.

For instance, a derivative of the target compound, such as a 2-halopyridine, could be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a 2-arylpyridine derivative. cdnsciencepub.comnih.gov The efficiency of the Suzuki-Miyaura coupling of 2-pyridyl derivatives can be challenging due to the potential for the nitrogen atom to coordinate with the catalyst and the propensity for protodeboronation of the boronic acid. nih.gov However, the development of specialized ligands and reaction conditions has largely overcome these difficulties. organic-chemistry.org

Table 3: Example of Suzuki-Miyaura Coupling of a 2-Pyridyl Derivative

| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| 2-Bromopyridine derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Arylpyridine derivative |

| 2-Pyridyl sulfonate | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Arylpyridine derivative |

Transformations at the Methyl Substituent

The methyl group at the 3-position of the pyridine ring is a key site for chemical modification. Its reactivity is influenced by the electronic nature of the pyridine ring and the adjacent methanesulfonamide (B31651) group.

While specific side-chain functionalization reactions for this compound are not documented, in principle, the methyl group could undergo reactions typical for activated methyl groups on a pyridine ring. The presence of the electron-withdrawing sulfonamide group at the 2-position can influence the acidity of the methyl protons, potentially facilitating deprotonation and subsequent reaction with electrophiles. However, the extent of this activation is not experimentally established for this molecule.

The oxidation of methyl groups on pyridine rings is a well-established transformation. For instance, 3-methylpyridine (B133936) (3-picoline) can be oxidized to 3-pyridinecarboxylic acid (nicotinic acid). google.com Various oxidizing agents can be employed for this purpose, including potassium permanganate, nitric acid, and catalytic oxidation methods. A process for the oxidation of methyl-pyridines to their corresponding pyridine carboxylic acids can be carried out using a halogen oxidizing agent in the presence of water and actinic radiation. google.com It is plausible that the methyl group of this compound could be similarly oxidized to the corresponding carboxylic acid. However, the reaction conditions would need to be carefully selected to avoid potential side reactions involving the sulfonamide group or the pyridine nitrogen.

Table 1: Potential Oxidation Reactions of the Methyl Group

| Starting Material | Reagents and Conditions | Potential Product |

|---|---|---|

| This compound | 1. Halogen (e.g., Cl2), H2O, actinic radiation2. Work-up | (2-(Methanesulfonamido)pyridin-3-yl)carboxylic acid |

Note: These are hypothesized reactions based on the general reactivity of methylpyridines and have not been experimentally confirmed for this compound.

Reduction Chemistry of Functional Groups

Specific reduction reactions for this compound are not described in the available literature. In principle, the pyridine ring could be susceptible to reduction under certain conditions, for example, catalytic hydrogenation to form a piperidine (B6355638) derivative. However, the conditions required for such a transformation might also affect the sulfonamide group. The stability of the C-S and S-N bonds in the methanesulfonamide group under various reductive conditions would need to be considered.

Oxidation Chemistry of Functional Groups

Beyond the oxidation of the methyl group, the pyridine ring itself can undergo oxidation to form the corresponding N-oxide. This reaction is typically carried out using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide could then be a substrate for further functionalization or rearrangement reactions. The sulfonamide group is generally stable to oxidation, but strong oxidizing conditions could potentially lead to degradation.

Ring-Opening and Rearrangement Reactions (if applicable to this scaffold)

While there is no specific information on ring-opening or rearrangement reactions of this compound, substituted pyridines and their N-oxides are known to undergo various rearrangements. youtube.comacs.org For example, pyridine N-oxides can rearrange upon treatment with acetic anhydride (B1165640) in the Boekelheide reaction. youtube.com Photochemical conditions can also induce rearrangements in substituted pyridines. arkat-usa.org The applicability of these reactions to the specific scaffold of this compound would depend on the substitution pattern and the influence of the methanesulfonamide group on the electronic properties of the pyridine ring. There are no documented instances of ring-opening reactions for this particular compound under typical conditions.

Design, Synthesis, and Structural Features of Analogues and Derivatives

Rational Design Principles for Structural Analogues

The rational design of structural analogues of (3-Methylpyridin-2-yl)methanesulfonamide is guided by established principles of medicinal chemistry and materials science, aiming to modulate the compound's physicochemical and biological properties. Key strategies involve isosteric and bioisosteric replacements, scaffold hopping, and functional group modification to enhance target affinity, selectivity, and pharmacokinetic profiles.

One common approach is the modification of the pyridine (B92270) ring. The introduction of various substituents on the pyridine moiety can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule. For instance, in the design of novel PI3K/mTOR dual inhibitors, the 2-methoxypyridine (B126380) scaffold has been identified as a crucial component for potent inhibitory activity. This suggests that modifications to the methyl group or the introduction of other functional groups on the pyridine ring of this compound could be a fruitful avenue for designing new bioactive molecules.

Another key area for modification is the methanesulfonamide (B31651) group. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents. Its hydrogen-bonding capabilities and ability to interact with biological targets make it a prime candidate for structural variation. Analogues can be designed by replacing the methyl group with other alkyl, aryl, or heteroaryl moieties. For example, the synthesis of N-acylsulfonamides from parent sulfonamides has been explored to create analogues with altered electronic and steric properties, potentially leading to new antibacterial agents. nih.gov

Furthermore, the linker between the pyridine ring and the sulfonamide group, in this case, a methylene (B1212753) bridge, can be altered. Homologation, cyclization, or the introduction of rigidifying elements can change the conformational flexibility of the molecule, which can be critical for optimizing interactions with a biological target.

Systematic Exploration of Substituent Effects on Chemical Behavior

The chemical behavior of this compound analogues is profoundly influenced by the nature and position of substituents on the pyridine ring and the sulfonamide nitrogen. A systematic exploration of these effects is crucial for understanding structure-activity relationships (SAR).

Substituent Effects on the Pyridine Ring:

For instance, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of both electron-donating and electron-withdrawing substituents on the phenyl ring led to a range of biological activities, highlighting the importance of a systematic exploration of electronic effects. mdpi.com

Substituent Effects on the Sulfonamide Moiety:

Alkylation or arylation of the sulfonamide nitrogen can significantly alter the compound's lipophilicity and hydrogen-bonding capacity. The synthesis of N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides demonstrated that the introduction of various alkyl and aralkyl groups on the sulfonamide nitrogen led to compounds with moderate antibacterial activity. researchgate.net

The following interactive table summarizes the potential effects of different substituents on the properties of this compound analogues, based on general principles and findings from related studies.

| Substituent Position | Substituent Type | Predicted Effect on Acidity/Basicity | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |

| Pyridine Ring (C4, C5, C6) | Electron-Donating (e.g., -OCH3, -NH2) | Increase basicity of pyridine N | Variable | Modulation of target binding, improved cell permeability |

| Pyridine Ring (C4, C5, C6) | Electron-Withdrawing (e.g., -Cl, -CF3) | Decrease basicity of pyridine N | Increase | Enhanced target binding through specific interactions |

| Sulfonamide N | Alkyl chains | Decrease acidity of N-H | Increase | Improved membrane permeability, altered target affinity |

| Sulfonamide N | Aryl groups | Increase acidity of N-H | Increase | Potential for π-π stacking interactions with target |

Synthesis of Stereoisomeric Derivatives (if stereocenters are introduced)

The introduction of stereocenters into the this compound scaffold can lead to stereoisomeric derivatives with distinct biological activities and physicochemical properties. A chiral center can be introduced at several positions, for example, by modifying the methylene linker or by introducing a chiral substituent on the pyridine ring.

A common strategy for the synthesis of chiral sulfonamides involves the reaction of a chiral amine with a sulfonyl chloride. While the parent compound this compound is achiral, a chiral center could be introduced by, for instance, replacing the methylene bridge with a substituted ethyl group. The synthesis of such a derivative would involve the preparation of a chiral (3-methylpyridin-2-yl)ethanamine, followed by its reaction with methanesulfonyl chloride.

Alternatively, chiral auxiliaries can be employed to direct the stereoselective synthesis of derivatives. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, for example, utilized (R)-glycidyl butyrate (B1204436) to establish a chiral center, which was then elaborated to the final products. nih.gov This approach could be adapted to introduce a chiral oxazolidinone-containing side chain on the pyridine ring of the target scaffold.

Preparation of Bioconjugates and Hybrid Molecules (from a synthetic chemistry perspective)

The preparation of bioconjugates and hybrid molecules of this compound involves the covalent attachment of this scaffold to biomolecules such as peptides, proteins, or nucleic acids, or to other pharmacophores. This strategy is often employed to enhance drug targeting, improve pharmacokinetic properties, or create multifunctional molecules.

A key requirement for bioconjugation is the presence of a reactive handle on the this compound molecule that can react selectively with a functional group on the biomolecule. This can be achieved by introducing a functional group such as a carboxylic acid, an amine, an azide, or an alkyne into the parent structure.

For example, a carboxylic acid group could be introduced on the pyridine ring, which can then be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines (e.g., lysine (B10760008) residues) on a protein. nih.gov Alternatively, an amino group could be introduced, which could then be used in reductive amination reactions with aldehydes on a biomolecule. nih.gov

The synthesis of hybrid molecules involves combining the this compound scaffold with another pharmacophore. For instance, new pyridine derivatives with a sulfonamide moiety have been synthesized via a multi-component reaction, demonstrating the feasibility of creating complex hybrid structures in a single step. nih.govresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, a complete assignment of all proton and carbon atoms in (3-Methylpyridin-2-yl)methanesulfonamide can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The pyridine (B92270) ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at position 6 will likely be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 4 and 5 will show chemical shifts influenced by the methyl and methanesulfonamide (B31651) substituents. The methyl group on the pyridine ring would present as a singlet in the upfield region, likely around δ 2.3-2.6 ppm. The methylene (B1212753) protons of the methanesulfonamide group are expected to appear as a singlet, with a chemical shift influenced by the adjacent sulfonyl and pyridine moieties. The N-H proton of the sulfonamide group would appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all unique carbon atoms in the molecule. The pyridine ring carbons will resonate in the downfield region (δ 120-160 ppm). The carbon atom attached to the nitrogen (C2) and the carbon bearing the methyl group (C3) will have characteristic chemical shifts. The methyl carbon will appear at a much higher field, typically around δ 15-25 ppm. The methylene carbon of the methanesulfonamide group will also have a distinct chemical shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by identifying proton-proton and proton-carbon correlations, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H4 | ~7.2-7.5 | ~135-140 |

| Pyridine H5 | ~7.0-7.3 | ~120-125 |

| Pyridine H6 | ~8.0-8.3 | ~145-150 |

| Pyridine C2 | - | ~155-160 |

| Pyridine C3 | - | ~130-135 |

| Pyridine C4 | - | ~135-140 |

| Pyridine C5 | - | ~120-125 |

| Pyridine C6 | - | ~145-150 |

| 3-Methyl (CH₃) | ~2.3-2.6 | ~15-20 |

| Methanesulfonamide CH₂ | ~4.5-5.0 | ~50-55 |

| Sulfonamide NH | Variable | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The combination of FT-IR and Raman spectroscopy offers a complementary analysis of the vibrational modes of this compound.

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the various functional groups. A prominent feature will be the N-H stretching vibration of the sulfonamide group, typically appearing as a medium to sharp band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected to produce strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and methylene groups will be observed in the 2800-3100 cm⁻¹ region. C=N and C=C stretching vibrations of the pyridine ring will likely appear in the 1600-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, will complement the FT-IR data. The symmetric S=O stretch is often strong in the Raman spectrum. The aromatic ring vibrations of the pyridine moiety will also give rise to characteristic Raman signals.

Interactive Data Table: Key Predicted Vibrational Frequencies

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Sulfonamide) | 3200-3400 | Weak or absent | Stretching |

| C-H (Aromatic) | 3000-3100 | Strong | Stretching |

| C-H (Aliphatic) | 2850-2960 | Strong | Stretching |

| C=N, C=C (Pyridine) | 1400-1600 | Strong | Ring Stretching |

| S=O (Sulfonyl) | 1300-1350 (asym), 1120-1160 (sym) | 1120-1160 (sym) | Asymmetric & Symmetric Stretch |

| S-N (Sulfonamide) | 900-950 | Moderate | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement of the molecular ion.

The molecular formula of this compound is C₇H₁₀N₂O₂S. The expected exact mass can be calculated by summing the precise masses of its constituent isotopes. This experimentally determined accurate mass would be compared to the theoretical mass, with a very low mass error (typically < 5 ppm), confirming the molecular formula and ruling out other potential elemental compositions. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure.

Data Table: Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Theoretical Exact Mass | 186.04630 |

| Expected [M+H]⁺ Ion | 187.05413 |

| Expected [M+Na]⁺ Ion | 209.03607 |

X-ray Crystallography for Absolute Structure and Conformational Analysis in the Solid State

X-ray crystallography provides the most definitive structural information for a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsion angles.

This technique would confirm the connectivity of the atoms and the geometry of the pyridine ring and the sulfonamide group. Furthermore, it would provide insight into the molecule's conformation in the solid state, including the relative orientation of the pyridine ring and the methanesulfonamide moiety. Intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the nitrogen atom of the pyridine ring or the sulfonyl oxygens, would also be elucidated, providing a detailed understanding of the crystal packing.

Data Table: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions of the repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, S=O, S-N). |

| Bond Angles | Angles between three connected atoms (e.g., C-N-S, O-S-O). |

| Torsion Angles | Defines the conformation of the molecule, such as the rotation around the C2-C(methylene) bond. |

| Intermolecular Interactions | Identifies and quantifies non-covalent interactions like hydrogen bonds and van der Waals forces. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

A DFT study would be the first step in computationally characterizing (3-Methylpyridin-2-yl)methanesulfonamide. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers would optimize the molecule's three-dimensional geometry. This process determines the most stable arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. The resulting electronic structure would reveal the distribution of electrons within the molecule, offering insights into its stability and chemical nature.

Conformational Landscapes and Energy Minimization

The presence of rotatable bonds in this compound, particularly around the sulfonamide group and its connection to the pyridine (B92270) ring, suggests the existence of multiple conformers (different spatial arrangements of the atoms). A conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting structure. This exploration of the conformational landscape would identify the lowest-energy (most stable) conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for positive interactions and hydrogen bond donation, thereby predicting its reactive behavior.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be performed. These predicted spectra, when compared with experimentally obtained data, serve to validate the accuracy of the computational model and the optimized molecular structure. This comparison is a critical step in ensuring the reliability of the theoretical findings.

Reaction Mechanism Elucidation through Computational Modeling

Should this compound be involved in a chemical reaction, computational modeling could be employed to elucidate the reaction mechanism. This involves calculating the energies of reactants, transition states, and products. By mapping the entire reaction pathway, researchers can determine the activation energy, which governs the reaction rate, and identify any intermediate structures. This provides a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. peerj.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, offering insights that are often inaccessible through experimental methods alone. nih.gov

For a molecule such as this compound, MD simulations would be invaluable for understanding its conformational flexibility, solvation properties, and potential interactions with biological macromolecules. A typical simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and observing its dynamic evolution over a set period, from picoseconds to microseconds.

Detailed Research Applications:

Conformational Analysis: MD simulations could reveal the preferred three-dimensional shapes (conformations) of this compound in an aqueous solution. By tracking bond rotations and dihedral angles over time, researchers can identify the most stable and frequently occurring spatial arrangements of the molecule. This is crucial for understanding how it might fit into the active site of a protein or receptor.

Solvation Dynamics: The simulation can model how water molecules arrange themselves around the compound, forming a hydration shell. Analyzing the number and lifetime of hydrogen bonds between the sulfonamide group, the pyridine nitrogen, and surrounding water molecules would provide a quantitative measure of its solubility and hydrophilic/hydrophobic character.

Interaction with Biomolecules: In drug discovery research, MD simulations are frequently used to study the binding of a ligand to its target protein. peerj.com A hypothetical simulation of this compound with a target enzyme could elucidate the specific amino acid residues involved in binding, the stability of the resulting complex, and the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that govern the interaction. nih.gov The results can guide the design of more potent and selective derivatives.

The data generated from such simulations are extensive. An illustrative example of the type of data that could be generated is presented in Table 1.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound This table is a hypothetical representation of potential simulation outputs and does not reflect actual experimental results.

| Simulation Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. | 1.5 ± 0.3 Å |

| Hydrogen Bonds (to Water) | Average number of hydrogen bonds between the compound and solvent molecules over the simulation time. | 4.2 |

| Binding Free Energy (with Target X) | Calculated energy change upon binding to a hypothetical protein target, indicating binding affinity. | -8.5 kcal/mol |

| Interaction Residues (with Target X) | Key amino acids in the binding site that form stable contacts with the compound. | Asp120, Phe250, Arg310 |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical and Physical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. researchgate.net These models work by finding a statistical relationship between calculated molecular descriptors (numerical representations of a molecule's chemical information) and an experimentally measured property. semanticscholar.org

For this compound, QSPR studies could be employed to predict a wide range of physicochemical properties without the need for extensive laboratory experiments. This approach is particularly useful in the early stages of research for screening large numbers of compounds.

Methodology and Predicted Properties:

The development of a QSPR model involves several steps:

Data Set Collection: Gathering a set of molecules with known experimental values for a specific property (e.g., boiling point, solubility, lipophilicity).

Descriptor Calculation: Using specialized software to calculate a large number of molecular descriptors for each molecule. These can be categorized as constitutional, topological, geometric, or electronic descriptors.

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build an equation that links the most relevant descriptors to the property of interest. researchgate.net

Validation: Rigorously testing the model's predictive power using both internal and external validation sets of compounds.

For this compound, a validated QSPR model could predict properties such as:

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, a critical parameter for predicting a drug's membrane permeability and absorption. researchgate.net

Aqueous Solubility (logS): The tendency of the compound to dissolve in water, which affects its formulation and bioavailability.

Boiling Point and Melting Point: Fundamental physical properties important for chemical synthesis and handling.

Quantum Chemical Properties: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and electronic behavior.

An example of how QSPR-predicted properties for this compound might be presented is shown in Table 2.

Table 2: Illustrative QSPR-Predicted Properties for this compound This table presents hypothetical data from a potential QSPR model and does not represent measured values.

| Property | Molecular Descriptors Used in Model | Hypothetical Predicted Value |

|---|---|---|

| LogP (Lipophilicity) | Topological Polar Surface Area (TPSA), Molecular Weight, Number of Rotatable Bonds | 1.85 |

| LogS (Aqueous Solubility) | LogP, Number of Hydrogen Bond Donors/Acceptors | -2.50 |

| Boiling Point | Wiener Index, Connectivity Indices, Molecular Volume | 385 °C |

| HOMO Energy | Quantum chemical descriptors | -6.2 eV |

Applications in Synthetic Organic Chemistry and Chemical Research

Utilization as a Key Building Block in Complex Molecule Synthesis

In synthetic organic chemistry, "building blocks" are molecular fragments that can be readily incorporated into larger, more complex structures. sciencedaily.com The utility of (3-Methylpyridin-2-yl)methanesulfonamide as such a building block lies in the reactivity of its constituent parts: the pyridine (B92270) ring and the sulfonamide group. Functionalized pyridines are fundamental components in the synthesis of numerous pharmaceuticals and biologically active compounds. researchgate.netnih.gov

While this specific compound is not widely cited as a common building block, its structure is related to intermediates used in pharmaceutical synthesis. For instance, different isomers of pyridine sulfonamides are key intermediates in the synthesis of diuretics like Torasemide. google.comgoogle.comresearchgate.net However, the intermediates for Torasemide, such as 4-(3-methylphenylamino)-3-pyridine-sulphonamide, differ structurally from this compound. google.com

The value of a building block is often in its ability to introduce specific three-dimensional features or functional groups into a target molecule. sciencedaily.comwhiterose.ac.uk this compound carries a pre-installed methyl group and a methanesulfonamide (B31651) moiety on a pyridine scaffold, which could be advantageous in syntheses where these specific features are desired, potentially reducing the number of synthetic steps required to achieve a complex target.

Role as a Precursor for Advanced Synthetic Intermediates

A precursor is a compound that participates in a chemical reaction that produces another compound. This compound can theoretically serve as a precursor for more advanced synthetic intermediates through modifications of its functional groups.

Pyridine Ring Functionalization: The pyridine ring can undergo various electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups.

Sulfonamide Group Modification: The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated, allowing for N-alkylation or N-arylation, thus creating a library of derivative compounds. nih.gov

This potential for derivatization makes it a plausible precursor for creating more complex intermediates tailored for specific synthetic targets, such as novel pharmaceutical candidates or materials. For example, the synthesis of Imatinib analogs has utilized a complex pyridine-containing amine as a key precursor for building advanced intermediates. mdpi.com

Application as a Ligand or Reagent in Catalysis

The chemical structure of this compound suggests a potential application as a ligand in catalysis. The pyridine nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of coordinating to transition metal centers. This coordination is a fundamental principle in the design of many catalysts. The presence of the pyridine ring is known to be crucial for the catalytic activity in certain palladium-catalyzed reactions. mdpi.com

Furthermore, the methanesulfonamide group can influence the electronic properties of the pyridine ring, thereby modulating the catalytic activity of the coordinated metal. It could also participate in secondary interactions, such as hydrogen bonding, which can help in stabilizing transition states and influencing the stereoselectivity of a reaction. While this specific molecule is not documented as a widely used ligand, related sulfonamides have found roles in catalysis. For instance, methanesulfonamide itself can act as a general acid catalyst and a cosolvent in important reactions like the Sharpless asymmetric dihydroxylation. organic-chemistry.org This dual functionality within the this compound structure highlights its potential, though currently underexplored, role in catalytic applications.

Development of Novel Chemical Probes or Tools

Chemical probes are small molecules used to study and manipulate biological systems. There is currently no significant information available in the scientific literature detailing the development or use of this compound specifically as a chemical probe or tool. The design of such probes typically requires a molecule to have a specific, high-affinity interaction with a biological target, which has not been reported for this compound.

Contribution to the Synthesis of Agrochemical and Industrial Chemicals

From a synthetic perspective, this compound is derived from 3-methylpyridine (B133936) (also known as 3-picoline), a critical intermediate in the agrochemical industry. agropages.comgoogle.com Pyridine and its derivatives are considered foundational "chips" for the synthesis of modern pesticides, which are often characterized by high efficacy and low toxicity. agropages.com Many fourth-generation agrochemicals are derived from methylpyridine precursors. agropages.com

The pyridine-sulfonamide scaffold, a core feature of this compound, is also a known pharmacophore in the development of herbicides. Research into substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives has yielded compounds with significant herbicidal activity against various weeds. nih.gov For example, the compound N-(2,6-difluorophenyl)-3-(3,5-dimethylpyridin-2-yl)benzenesulfonamide demonstrated potent activity. nih.gov

Although this compound itself is not a listed agrochemical, its synthesis from a key industrial precursor (3-methylpyridine) and its inclusion of a herbicidally relevant chemical scaffold (pyridine-sulfonamide) place it within a class of compounds of high interest for agrochemical research and development. agropages.comnih.gov

Table 1: Herbicidal Activity of Structurally Related Pyridine-Sulfonamide Compounds Below are examples of related pyridine-sulfonamide derivatives and their documented herbicidal efficacy against specific weeds at a concentration of 37.5 g a.i./ha, as reported in scientific literature. nih.gov This data illustrates the potential of the broader chemical class to which this compound belongs.

| Compound Name (Derivative) | Target Weed | Inhibition Rate (%) |

| N-(2,6-difluorophenyl)-3-(pyridin-2-yl)benzenesulfonamide | Velvetleaf (Abutilon theophrasti) | 92 |

| N-(2,6-difluorophenyl)-3-(pyridin-2-yl)benzenesulfonamide | Youth-and-old-age (Zinnia elegans) | 95 |

| N-(2,6-dichloro-3-methylphenyl)-3-(pyridin-2-yl)benzenesulfonamide | Velvetleaf (Abutilon theophrasti) | 96 |

| N-(2,6-dichloro-3-methylphenyl)-3-(pyridin-2-yl)benzenesulfonamide | Youth-and-old-age (Zinnia elegans) | 98 |

| N-(2-fluoro-6-chlorophenyl)-3-(pyridin-2-yl)benzenesulfonamide | Velvetleaf (Abutilon theophrasti) | 90 |

Future Research Directions and Perspectives

Exploration of Undiscovered Synthetic Pathways and Reactivity Patterns

The conventional synthesis of (3-Methylpyridin-2-yl)methanesulfonamide would likely involve the reaction of 2-amino-3-methylpyridine (B33374) with methanesulfonyl chloride in the presence of a base. google.com However, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.

Alternative Synthetic Routes: Modern synthetic chemistry offers several innovative approaches. One promising avenue is the direct oxidative coupling of thiols and amines, which avoids the need to pre-form a reactive sulfonyl chloride. rsc.org Another approach involves multicomponent reactions, where the pyridine (B92270) ring and sulfonamide moiety are constructed in a single, convergent step, enhancing atom economy and reducing waste. rsc.orgnih.gov Research into novel catalytic systems, such as those based on earth-abundant metals, could further green these processes. rsc.org

Reactivity Patterns: The reactivity of this compound is dictated by its distinct functional groups. The pyridine nitrogen atom is a site for N-alkylation, N-oxidation, or coordination to metal centers. The sulfonamide proton is acidic and can be removed to generate an anion, which can then be functionalized. The methyl group on the pyridine ring offers a handle for further transformations, such as radical halogenation or oxidation. A systematic study of these reactivity patterns is crucial for leveraging this compound as a building block for more complex molecules. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Description | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Reaction of 2-amino-3-methylpyridine with methanesulfonyl chloride. google.com | Well-established, reliable. | Use of reactive and potentially hazardous sulfonyl chlorides. |

| Oxidative Coupling | Direct reaction of a thiol precursor and 2-amino-3-methylpyridine using an oxidant. rsc.org | Avoids sulfonyl chloride intermediate, potentially greener. | Requires optimization of catalyst and oxidant systems; chemoselectivity can be an issue. |

| Multicomponent Reaction | Convergent synthesis combining multiple starting materials in one pot to form the final structure. rsc.orgnih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. | Requires significant initial investigation to discover viable reaction pathways. |

Development of Asymmetric Synthesis for Chiral Analogues

While this compound is achiral, the development of synthetic routes to its chiral analogues could be a significant area of research. Chirality could be introduced at several positions, leading to molecules with unique stereochemical properties valuable in asymmetric catalysis and medicinal chemistry. nih.govacs.org

Future work could adapt established methods for asymmetric sulfonamide synthesis. This includes the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction and then removed. nih.gov Another powerful strategy is the development of catalytic enantioselective methods, such as the hydroamination of allenes, which can create axially chiral sulfonamides. acs.org These methods could be applied to precursors of this compound to generate novel, enantiomerically pure compounds. researchgate.net

Table 2: Examples of Potential Chiral Analogues and Synthetic Strategies

| Chiral Analogue Type | Structural Feature | Potential Asymmetric Strategy |

| α-Chiral Sulfonamide | A substituent is added to the methylene (B1212753) bridge, creating a stereocenter (e.g., (3-Methylpyridin-2-yl)(1-phenylethyl)sulfonamide). | Asymmetric alkylation of the sulfonamide anion using a chiral phase-transfer catalyst. |

| Atropisomeric Analogue | Introduction of bulky groups on the pyridine or sulfonyl moiety to restrict C-N bond rotation, creating axial chirality. acs.org | Catalytic atroposelective hydroamination or N-acylation. acs.org |

| Chiral Sulfinamide | Replacement of the sulfonamide group with a chiral sulfinamide (S=O) group. | Asymmetric oxidation of a corresponding sulfenamide (B3320178) precursor. acs.org |

Advanced Material Science Applications of Pyridine-Sulfonamide Architectures

The unique combination of a metal-coordinating pyridine ring and a hydrogen-bonding sulfonamide group makes this molecular framework highly attractive for material science. figshare.com

Crystal Engineering: The N-H donor and two S=O acceptors of the sulfonamide group are excellent hydrogen bond functionalities. lookchem.com These, along with the pyridine nitrogen acceptor, can be used to direct the assembly of molecules in the solid state, forming predictable supramolecular structures like dimers and catemers. figshare.comacs.org This control over crystal packing is fundamental to "crystal engineering," allowing for the design of materials with tailored physical properties, such as solubility and melting point.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen is a classic ligand for coordinating with metal ions. chemscene.com Therefore, this compound and its derivatives could serve as functional organic linkers for the construction of Metal-Organic Frameworks (MOFs). figshare.com By modifying the molecule, it would be possible to tune the pore size, dimensionality, and chemical environment within the MOF, leading to materials designed for specific applications like gas storage, catalysis, or chemical sensing.

Integration with Flow Chemistry and Automation for Scalable Synthesis

For the synthesis of this compound and a library of its derivatives, flow chemistry presents a significant improvement over traditional batch methods. acs.org Reactions involving sulfonyl chlorides are often highly exothermic and rapid, making them difficult to control on a large scale in batch reactors.

Flow chemistry systems confine the reaction to a small volume within a tube or microreactor, allowing for superior control over temperature, pressure, and reaction time. rsc.orgresearchgate.net This enhanced control improves safety by minimizing the risk of thermal runaway and often leads to higher yields and purities. rsc.org Furthermore, flow reactors can be easily automated, enabling the rapid and sequential synthesis of a library of compounds for screening purposes. acs.org A fully automated process could involve pumping precursor solutions through a heated reactor coil, followed by in-line purification and collection, dramatically accelerating the discovery of derivatives with desired properties. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Sulfonamides

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Poor heat dissipation on a large scale; risk of thermal runaway. rsc.org | Excellent heat transfer due to high surface-area-to-volume ratio; improved safety. rsc.org |

| Scalability | Scaling up can be non-trivial and require significant process redesign. | Easily scaled by running the reactor for a longer duration ("scaling out"). acs.org |

| Control | Difficult to precisely control reaction time and temperature gradients. | Precise control over residence time, temperature, and mixing. researchgate.net |

| Automation | Difficult to fully automate for library synthesis. | Readily integrated with automated pumps and collection systems for high-throughput synthesis. acs.org |

Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry provides powerful tools for the rational design of new molecules based on the this compound scaffold. In silico methods can predict the properties of hypothetical derivatives before they are ever synthesized in the lab, saving significant time and resources. researchgate.net

Property Prediction: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate fundamental properties, including electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. mdpi.com These calculations can help predict sites of reactivity, stability, and potential intermolecular interactions. Such information is invaluable for designing molecules for material science applications or for predicting their behavior in chemical reactions. researchgate.net

Virtual Screening: A virtual library of derivatives can be generated by computationally adding various substituents to the parent structure. This library can then be screened for desirable physicochemical properties, such as solubility, polarity, or specific electronic characteristics. ufl.edunih.gov For example, if designing new ligands for MOFs, computational docking could predict the binding affinity and geometry of different derivatives within a metal cluster, guiding the selection of the most promising candidates for synthesis. nih.goveurjchem.com

Table 4: Key Parameters for Computational Design and Screening

| Computational Method | Application/Parameter | Purpose |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential, bond dissociation energies. | Predict reactivity, electronic properties, and kinetic stability. researchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, binding stability. | Understand dynamic behavior and interactions with other molecules or materials. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical properties (e.g., boiling point, solubility) based on molecular descriptors. | Rapidly screen large virtual libraries for compounds with desired physical characteristics. |

| Molecular Docking | Binding energy, interaction modes with a target site (e.g., enzyme active site or MOF node). eurjchem.com | Identify derivatives with high affinity for a specific target. ufl.edu |

Q & A

What are the key challenges in synthesizing (3-Methylpyridin-2-yl)methanesulfonamide, and how can reaction conditions be optimized to improve yield?

Synthesizing this compound requires precise control over sulfonamide coupling reactions. A common approach involves reacting (3-Methylpyridin-2-yl)methanamine with methanesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Challenges include avoiding over-sulfonylation and managing moisture sensitivity. Optimization strategies:

- Temperature control : Maintaining 0–5°C during sulfonylation reduces side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves separation of the target compound from unreacted amines or byproducts .

- Yield tracking : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry if intermediates persist.

Which analytical techniques are most reliable for characterizing this compound, and how can data be cross-validated?

Characterization requires multi-modal analysis:

- NMR : NMR should show distinct peaks for the pyridinyl methyl group (~2.4 ppm, singlet) and sulfonamide protons (~3.1 ppm, singlet). NMR confirms the sulfonyl group (~45 ppm) and pyridine ring carbons.

- Mass spectrometry : ESI-MS in positive mode typically displays [M+H] at m/z 215.1.

- HPLC : Use a C18 column (acetonitrile/water 60:40) with UV detection at 254 nm for purity assessment (>98%). Cross-validation involves comparing retention times with synthetic standards and spectral libraries .

How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?

Begin with in vitro enzyme inhibition assays :

- Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase or prostaglandin H synthase).

- Assay conditions : Use fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity) in pH 7.4 buffer. Include controls with acetazolamide (a known sulfonamide inhibitor).

- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC. Pair with molecular docking studies (e.g., AutoDock Vina) to predict binding modes to catalytic sites .

What factors influence the stability of this compound during storage, and what precautions are recommended?

Key stability factors:

- Moisture : Hydrolysis of the sulfonamide group can occur in humid environments. Store in desiccators with silica gel.

- Temperature : Long-term storage at −20°C in amber vials minimizes thermal degradation.

- Light exposure : UV light may degrade the pyridine ring; use opaque containers.

Regularly assess stability via HPLC every 6 months. If degradation exceeds 5%, repurify via recrystallization (ethanol/water) .

How should researchers address contradictory data in studies involving this compound’s pharmacokinetic properties?

Contradictions in bioavailability or metabolite profiles may arise from:

- Experimental variability : Standardize protocols (e.g., administer compound via intravenous vs. oral routes in the same animal model).

- Analytical sensitivity : Use UPLC-MS/MS for metabolite identification to resolve overlaps.

- Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding factors (e.g., species-specific metabolism) .

What computational approaches are effective for studying this compound’s interactions with biological targets?

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess binding stability.

- Quantum mechanical (QM) calculations : Apply DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions on the sulfonamide group.

- Pharmacophore modeling : Generate 3D pharmacophores to guide analog design for improved affinity .

How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?

- Substituent variation : Synthesize analogs with modifications to the pyridine methyl group (e.g., 3-ethyl or 3-CF) and compare inhibitory potency.

- Bioisosteric replacement : Replace the sulfonamide with a sulfamate or phosphonate group to assess tolerance.

- Parabolic SAR analysis : Plot activity vs. logP to identify optimal hydrophobicity ranges for membrane permeability .

What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine powders.

- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste (UN 3077). Consult SDS for emergency measures .

What strategies can mitigate solubility limitations of this compound in aqueous assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins.

- pH adjustment : Ionize the sulfonamide group by preparing stock solutions in pH 8.5 buffer (e.g., Tris-HCl).

- Prodrug design : Synthesize ester prodrugs (e.g., methyl ester) that hydrolyze in vivo to the active form .

How might this compound be applied in cross-disciplinary research beyond its primary therapeutic focus?

- Agricultural chemistry : Explore herbicidal activity by targeting plant acetolactate synthase (ALS), similar to sulfonylurea pesticides .

- Material science : Investigate its use as a ligand in metal-organic frameworks (MOFs) due to the sulfonamide’s chelating potential.

- Neurology : Screen for neuroprotective effects in models of oxidative stress, leveraging its potential to modulate redox-sensitive enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.